molecular formula C11H10BrNO2 B1378228 6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester CAS No. 1260385-53-2

6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester

Cat. No.: B1378228
CAS No.: 1260385-53-2
M. Wt: 268.11 g/mol
InChI Key: BXJBMTGBOOVDNJ-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester (CAS 107650-22-6) is a brominated indole derivative with a methyl ester functional group at position 4 and a methyl substituent at position 2. This compound is structurally characterized by a fused bicyclic aromatic system (indole core), where the bromine atom enhances electrophilic reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The methyl ester group improves solubility in organic solvents, facilitating its use in coupling reactions and as a precursor for carboxylic acid derivatives. Its molecular formula is $ \text{C}{11}\text{H}{10}\text{BrNO}_2 $, with a molecular weight of 276.11 g/mol. Safety data indicate it is harmful upon inhalation, skin contact, or ingestion, necessitating careful handling .

Properties

IUPAC Name

methyl 6-bromo-2-methyl-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6-3-8-9(11(14)15-2)4-7(12)5-10(8)13-6/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJBMTGBOOVDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2N1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester typically involves the bromination of 2-methylindole followed by esterification. One common method is the Bartoli indole synthesis, which involves the reaction of a nitrobenzene derivative with a Grignard reagent to form the indole core . The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 6th position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic or basic conditions can be used for ester hydrolysis, with hydrochloric acid or sodium hydroxide being common choices.

Major Products: The major products formed from these reactions include substituted indoles, carboxylic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by:

  • Bromine atom at the 6th position
  • Methyl group at the 2nd position
  • Carboxylic acid methyl ester group at the 4th position

This configuration contributes to its electrophilic properties, enhancing its reactivity in chemical reactions. The molecular formula is C11H10BrNO2\text{C}_11\text{H}_{10}\text{Br}\text{N}\text{O}_2, with a molar mass of approximately 268.11 g/mol.

Chemistry

6-Bromo-2-methyl INDA ester serves as a crucial building block for synthesizing more complex indole derivatives and heterocyclic compounds. Its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, allows for the creation of diverse chemical entities.

Biology

In biological research, this compound is being studied for its potential interactions with various molecular targets. Its structural characteristics suggest possible therapeutic applications in areas such as:

  • Antimicrobial Activity : Research indicates that derivatives based on this compound can enhance the effectiveness of antibiotics against resistant bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
  • Enzyme Inhibition : It has been used as a precursor in synthesizing inhibitors targeting cystathionine γ-synthase (bCSE), which plays a role in bacterial resistance mechanisms .

Industry

Due to its versatile chemical properties, 6-Bromo-2-methyl INDA ester is also utilized in:

  • Dyes and Pigments Production : Its reactivity allows for the creation of various colored compounds.
  • Agrochemicals : The compound can be modified to develop herbicides or pesticides.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and ester group can influence its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic and industrial applications .

Comparison with Similar Compounds

Methyl 4-bromo-1H-indole-6-carboxylate (CAS 882679-96-1)

  • Key Differences : Bromine at position 4 and methyl ester at position 6 (vs. bromine at 6 and ester at 4 in the target compound).
  • Impact : Altered electronic distribution affects reactivity in cross-coupling reactions. The ester group’s position influences steric hindrance in nucleophilic substitutions .

6-Bromo-1H-indole-2-carboxylic Acid Ethyl Ester (CAS 103858-53-3)

  • Key Differences: Ethyl ester at position 2 (vs.
  • The absence of a methyl group at position 2 reduces steric bulk, favoring planar interactions in binding sites .

Functional Group Variations

6-Bromo-1H-indole-2-carboxylic Acid (CAS 16732-65-3)

  • Key Differences : Free carboxylic acid at position 2 (vs. methyl ester at 4).
  • Impact : The carboxylic acid form exhibits higher polarity, reducing solubility in organic solvents but improving water solubility for biological assays. It is often used as a precursor for amide or ester derivatives .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS 16381-48-9)

  • Key Differences : Chlorine at position 7 (vs. bromine at 6) and carboxylic acid at position 2.
  • Impact : Chlorine’s smaller atomic radius and lower electronegativity result in distinct electronic effects, altering regioselectivity in electrophilic substitutions. The free acid group enables direct conjugation with amines in peptide synthesis .

Complex Derivatives

6-Bromo-2-[(4-chloro-phenylamino)-methyl]-5-hydroxy-1-methyl-4-morpholin-4-ylmethyl-1H-indole-3-carboxylic Acid Ethyl Ester (CAS 132651-33-3)

  • Key Differences: Additional morpholinylmethyl, hydroxyphenylamino, and ethyl ester groups.
  • Impact : The complex structure (MW 536.85 g/mol) introduces multiple hydrogen-bonding sites, enhancing binding affinity in kinase inhibitors. However, the increased molecular weight may reduce bioavailability .

Comparative Data Table

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 107650-22-6 Br (6), Me (2), COOMe (4) 276.11 Organic synthesis intermediate
Methyl 4-bromo-1H-indole-6-carboxylate 882679-96-1 Br (4), COOMe (6) 268.11 Suzuki-Miyaura coupling precursor
6-Bromo-1H-indole-2-carboxylic acid ethyl ester 103858-53-3 Br (6), COOEt (2) 282.13 Drug discovery scaffold
6-Bromo-1H-indole-2-carboxylic acid 16732-65-3 Br (6), COOH (2) 240.04 Peptide conjugation
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 Cl (7), Me (3), COOH (2) 209.63 Kinase inhibitor synthesis

Biological Activity

6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester (commonly referred to as 6-Bromo-2-methyl INDA ester) is a compound of significant interest within the realm of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, properties, and biological activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by a bromine atom at the 6th position, a methyl group at the 2nd position, and a carboxylic acid methyl ester group at the 4th position of the indole ring. Its molecular formula is C10H10BrNO2C_{10}H_{10}BrNO_2 with a molar mass of approximately 268.11 g/mol. The presence of the bromine atom and the ester functionality contributes to its electrophilic properties, making it suitable for various chemical reactions and biological interactions.

Synthesis

The synthesis of this compound typically involves methods such as the Bartoli indole synthesis. This process utilizes a nitrobenzene derivative that reacts with a Grignard reagent to form the indole core. The compound can be produced efficiently using modern techniques like continuous flow reactors, enhancing yield and purity through purification methods such as recrystallization and chromatography.

Research indicates that this compound may interact with specific biological targets, influencing enzyme activity and receptor binding. Its structural characteristics suggest potential therapeutic applications in various diseases, including cancer and infectious diseases.

Antimicrobial Properties

Indole derivatives, including those structurally similar to 6-Bromo-2-methyl INDA ester, have demonstrated antimicrobial activity against various pathogens. For instance, compounds with similar indole structures have been effective against multidrug-resistant strains of bacteria, suggesting that 6-Bromo-2-methyl INDA ester may also possess such properties .

Study on Intestinal Health

One notable study investigated the protective effects of indole derivatives on intestinal health. It was found that certain indole compounds improved gastrointestinal motility and reduced oxidative stress markers in infected mice models. Although not directly tested on 6-Bromo-2-methyl INDA ester, these findings underscore the potential health benefits of indole derivatives in managing intestinal diseases .

HIV Inhibition Potential

Another research area involves the exploration of indole derivatives as inhibitors of HIV integrase. While specific data for 6-Bromo-2-methyl INDA ester is not yet available, similar compounds have shown effectiveness in inhibiting HIV replication by targeting integrase activity . This suggests that further exploration of 6-Bromo-2-methyl INDA ester could yield valuable insights into its antiviral capabilities.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
6-Bromo-1H-indole-4-carboxylic acid methyl ester Lacks methyl group at position 2Moderate anticancer activity
2-Methyl-1H-indole-4-carboxylic acid methyl ester Does not contain a bromine atomLimited antimicrobial activity
6-Bromo-2-methyl-1H-indole Does not have a carboxylic acid methyl ester groupPotentially lower bioactivity

This table illustrates how the unique combination of bromine, methyl, and ester functionalities in 6-Bromo-2-methyl INDA ester may enhance its biological activities compared to related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester
Reactant of Route 2
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6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester

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